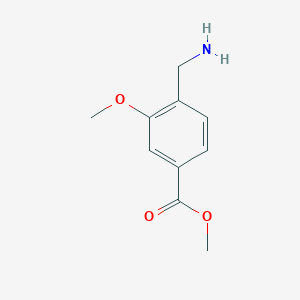
2,5-dibromopentanoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dibromopentanoyl Chloride is an organic compound with the molecular formula C5H7Br2ClO. It is a derivative of pentanoyl chloride, where two bromine atoms are substituted at the 2nd and 5th positions of the pentanoyl chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-dibromopentanoyl Chloride can be synthesized through the bromination of pentanoyl chloride. The process involves the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 2,5-dibromo-pentanoyl chloride may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction parameters can lead to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-dibromopentanoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to form 2,5-dibromo-pentanol or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of 2,5-dibromo-pentanol.
Oxidation: Formation of carboxylic acids.
Applications De Recherche Scientifique
2,5-dibromopentanoyl Chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme activity.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,5-dibromo-pentanoyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the acyl chloride group make it a versatile reagent for various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications it is used for.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dichloro-pentanoyl chloride: Similar structure but with chlorine atoms instead of bromine.
2,5-Dibromo-hexanoyl chloride: Similar structure but with an extended carbon chain.
2,4-Dibromo-pentanoyl chloride: Bromine atoms substituted at different positions.
Uniqueness
2,5-dibromopentanoyl Chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of bromine atoms at the 2nd and 5th positions allows for selective reactions and applications in various fields.
Propriétés
Formule moléculaire |
C5H7Br2ClO |
|---|---|
Poids moléculaire |
278.37 g/mol |
Nom IUPAC |
2,5-dibromopentanoyl chloride |
InChI |
InChI=1S/C5H7Br2ClO/c6-3-1-2-4(7)5(8)9/h4H,1-3H2 |
Clé InChI |
OUADIZVZFBYKSK-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(=O)Cl)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Carbamic acid,[2-amino-4-chloro-5-(ethylmethylamino)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8519187.png)

![1-(4-Amino-2-(methoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol](/img/structure/B8519208.png)

![2-Fluoro-6-[(trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B8519228.png)
![Furo[2,3-b]pyridin-4-amine](/img/structure/B8519229.png)


![3-Cyano-4-methylbenzo[b]thiophene](/img/structure/B8519241.png)
